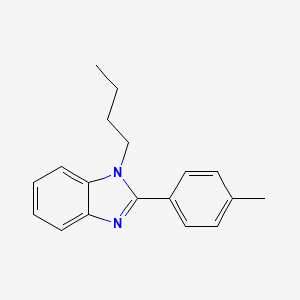

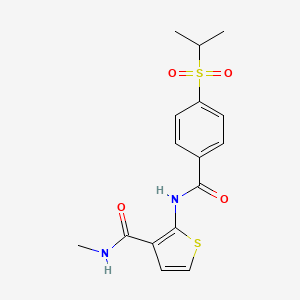

![molecular formula C6H13N5O4S B2840141 2-[2-(1H-Imidazol-5-yl)ethyl]guanidine;sulfuric acid CAS No. 33544-75-1](/img/structure/B2840141.png)

2-[2-(1H-Imidazol-5-yl)ethyl]guanidine;sulfuric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Recent advances in the synthesis of imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Applications De Recherche Scientifique

Antioxidant Capacity and Reaction Pathways

Research into the antioxidant capacity of compounds involves understanding the mechanisms and efficiency of antioxidants in neutralizing free radicals. A study on the ABTS/PP decolorization assay, often used to measure antioxidant capacity, highlights the complexity of reaction pathways that underpin these assays. Some antioxidants can form coupling adducts, affecting the total antioxidant capacity measurement. This indicates the nuanced nature of assessing antioxidant activities, which could relate to the evaluation of "2-[2-(1H-Imidazol-5-yl)ethyl]guanidine; sulfuric acid" derivatives in similar contexts (Ilyasov et al., 2020).

Synthetic Approaches and Biological Interests

The synthesis of guanidine derivatives, including "2-[2-(1H-Imidazol-5-yl)ethyl]guanidine; sulfuric acid," and their biological applications, is a significant area of research. A review focused on synthetic procedures to access 2-guanidinobenzazoles highlights the importance of these compounds in medicinal chemistry due to their diverse biological activities. These activities range from cytotoxic effects and cell proliferation inhibition to potential therapeutic applications (Rosales-Hernández et al., 2022).

Novel Screening and Therapeutic Applications

Guanidine derivatives are screened for their potential therapeutic applications across a range of diseases. The process involves identifying compounds with promising pharmacological actions, including anti-inflammatory, anti-protozoal, and chemotherapeutic effects. This screening is critical for developing new drugs and understanding the therapeutic potential of compounds like "2-[2-(1H-Imidazol-5-yl)ethyl]guanidine; sulfuric acid" (Rauf et al., 2014).

Guanidine Compounds in Drug Development

The development of guanidine-containing molecules is crucial for creating new drugs with varied pharmacological properties. These compounds play a significant role in the treatment of diseases by acting on the central nervous system, as anti-inflammatory agents, and more. The review underscores the importance of guanidine derivatives in drug development, providing a context for researching compounds like "2-[2-(1H-Imidazol-5-yl)ethyl]guanidine; sulfuric acid" (Sa̧czewski & Balewski, 2009).

Analytical Methods for Antioxidant Activity

Understanding the analytical methods used to determine antioxidant activity can be essential for evaluating the efficacy of compounds, including "2-[2-(1H-Imidazol-5-yl)ethyl]guanidine; sulfuric acid." The review by Munteanu and Apetrei (2021) presents critical tests and methodologies for assessing antioxidant capacities, which could be applicable in analyzing the antioxidant potential of guanidine derivatives (Munteanu & Apetrei, 2021).

Mécanisme D'action

Target of Action

The compound “2-[2-(1H-Imidazol-5-yl)ethyl]guanidine; sulfuric acid” is an imidazole derivative . Imidazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . .

Mode of Action

The mode of action of imidazole derivatives can vary depending on the specific target. Generally, these compounds can act as inhibitors, activators, or modulators of their targets

Biochemical Pathways

Imidazole derivatives can affect various biochemical pathways depending on their specific targets . For instance, some imidazole derivatives have been reported to exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

Orientations Futures

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

Propriétés

IUPAC Name |

2-[2-(1H-imidazol-5-yl)ethyl]guanidine;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5.H2O4S/c7-6(8)10-2-1-5-3-9-4-11-5;1-5(2,3)4/h3-4H,1-2H2,(H,9,11)(H4,7,8,10);(H2,1,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWJWEMGPYILVSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCN=C(N)N.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33544-75-1 |

Source

|

| Record name | N-[2-(1H-imidazol-4-yl)ethyl]guanidine sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4,5-dimethyl-2-(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)thiophene-3-carboxylate](/img/structure/B2840059.png)

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2840060.png)

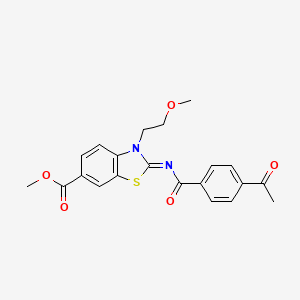

![3-Methyl-5-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2840061.png)

![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2840064.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/no-structure.png)

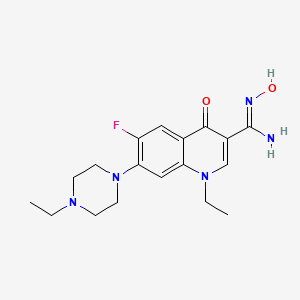

![N,N-Dimethyl-2-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidin-4-amine](/img/structure/B2840071.png)

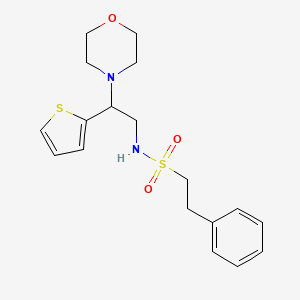

![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide](/img/structure/B2840075.png)

![4-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2840076.png)

![4-[(2,6-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B2840080.png)